molecular formula C12H19N3S B13248113 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine

Cat. No.: B13248113
M. Wt: 237.37 g/mol
InChI Key: HOLDKGVIFZRYQS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperidin-2-ylmethylsulfanyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-2-ylmethanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be an alkali metal carbonate or hydroxide, such as potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-2-ylmethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
  • 4,6-Dimethyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine
  • 4,6-Dimethoxy-2-[(piperazin-1-ylmethyl)pyrimidine

Uniqueness

4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine is unique due to the specific positioning of the piperidin-2-ylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

4,6-dimethyl-2-(piperidin-2-ylmethylsulfanyl)pyrimidine

InChI

InChI=1S/C12H19N3S/c1-9-7-10(2)15-12(14-9)16-8-11-5-3-4-6-13-11/h7,11,13H,3-6,8H2,1-2H3

InChI Key

HOLDKGVIFZRYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CCCCN2)C

Origin of Product

United States

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